molecular formula C9H11ClO4S B12078787 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid

5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12078787
M. Wt: 250.70 g/mol
InChI Key: OKCOLDRNZMJWFC-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is a substituted thiophene derivative with a carboxylic acid group at position 2, a chlorine atom at position 5, and a 2-ethoxyethoxy ether chain at position 2. This structure combines electron-withdrawing (chloro, carboxylic acid) and electron-donating (ethoxyethoxy) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C9H11ClO4S

Molecular Weight

250.70 g/mol

IUPAC Name

5-chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H11ClO4S/c1-2-13-3-4-14-6-5-7(10)15-8(6)9(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

OKCOLDRNZMJWFC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(SC(=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid and related compounds from the evidence:

Compound Name (CAS or ID) Substituent at Position 3 Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 2-ethoxyethoxy C₉H₁₁ClO₄S 262.7 (calculated) Hypothetical: Enhanced solubility due to ether chain N/A
5-Chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid (1774902-56-5) 2,2,2-trifluoroethoxy C₇H₄ClF₃O₃S 268.62 High lipophilicity; potential agrochemical use
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid (934080-73-6) (4-chloro-3-methylphenoxy)methyl C₁₃H₁₁ClO₃S 282.74 Bulky aromatic substituent; pharmaceutical intermediate
5-Chloro-3-sulfothiophene-2-carboxylic Acid sulfonic acid group (-SO₃H) C₅H₃ClO₅S₂ 242.67 High water solubility; certified reference material
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid (948015-50-7) morpholinylsulfonyl C₉H₁₀ClNO₅S₂ 335.77 Bioactive sulfonamide; drug discovery candidate
3-(3-Chlorobenzyl)-5-chlorothiophene-2-carboxylic Acid 3-chlorobenzyl C₁₂H₈Cl₂O₂S 295.17 Increased steric bulk; potential kinase inhibitor
5-Chloro-3-(methoxycarbonylmethylmethylsulfamoyl)thiophene-2-carboxylic acid methyl ester sulfamoyl with methoxycarbonylmethyl C₁₀H₁₃ClN₂O₇S₂ 396.85 Dual sulfonamide-ester functionality; synthetic intermediate

Key Comparative Insights:

Substituent Effects on Solubility :

  • The 2-ethoxyethoxy group in the target compound likely enhances aqueous solubility compared to lipophilic groups like 2,2,2-trifluoroethoxy (logP ~2.8 estimated) . However, the sulfonic acid derivative () exhibits superior solubility due to its ionic character .
  • The morpholinylsulfonyl group () balances moderate solubility with membrane permeability, making it suitable for drug candidates .

Reactivity and Synthetic Utility :

  • Carboxylic acid derivatives (e.g., ) are often used as intermediates in coupling reactions (e.g., amide formation) .
  • Sulfonamide -containing compounds () are prevalent in protease inhibitors and receptor antagonists due to their hydrogen-bonding capacity .

Biological Activity: The 3-chlorobenzyl substituent () may enhance interaction with hydrophobic enzyme pockets, a feature exploited in kinase inhibitors .

Regulatory and Industrial Use: The sulfothiophene derivative () meets stringent regulatory standards (USP, EMA) for pharmaceutical manufacturing . Phenoxymethyl analogs () are marketed as custom synthesis intermediates, reflecting their versatility in drug development .

Biological Activity

5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is a heterocyclic compound belonging to the thiophene family, characterized by its unique structural features which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is C8H9ClO4SC_8H_{9}ClO_{4}S, with a molecular weight of 236.67 g/mol. Its structure includes a chlorine atom at the 5-position, a 2-ethoxyethoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring. The compound's unique features allow it to engage in various interactions within biological systems, such as hydrogen bonding and hydrophobic interactions.

PropertyValue
Molecular FormulaC8H9ClO4SC_8H_{9}ClO_{4}S
Molecular Weight236.67 g/mol
IUPAC Name5-chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid
InChI KeyGFAQICTZFKQLBR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid moiety enhances its ability to form ionic interactions, while the thiophene ring may facilitate π-π stacking with aromatic residues in target proteins. These interactions can lead to modulation of key biological pathways, potentially resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit bacterial growth and show antifungal activity against various pathogens. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. The carboxylic acid group may play a critical role in inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiophene-based compounds. For example, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
  • Anti-inflammatory Research : In vitro studies reported in Pharmaceutical Research demonstrated that thiophene derivatives could significantly reduce the production of TNF-alpha in activated macrophages, suggesting their potential as anti-inflammatory agents .
  • Anticancer Activity : A recent publication described a series of thiophene derivatives that were screened against a panel of cancer cell lines. Compounds similar to 5-Chloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid showed IC50 values ranging from 1 µM to 10 µM against various tumor types, indicating potent anticancer activity .

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